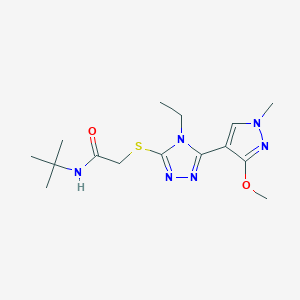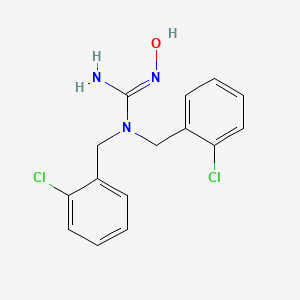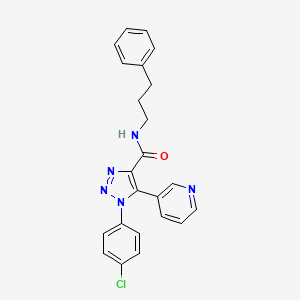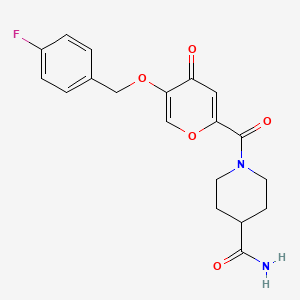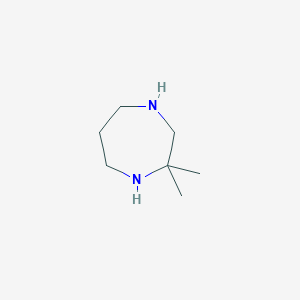![molecular formula C25H22FN5O4 B2843171 Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 896321-84-9](/img/no-structure.png)
Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C25H22FN5O4 and its molecular weight is 475.48. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorophore Synthesis
Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate can potentially be involved in the synthesis and characterization of new fluorophores. For example, Ozturk et al. (2012) synthesized and characterized new Y-shaped fluorophores with an imidazole core, which included structures similar to the compound . These fluorophores showed intense emission maxima, indicating potential for applications in fluorescence-based technologies (Ozturk et al., 2012).
Synthesis of Complexes
In a related context, Katlenok and Balashev (2012) researched aryl-substituted benzothiazoles, compounds structurally related to benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate. Their work focused on cyclometallated Pt(II) and Pd(II) complexes, which could modify optical properties significantly (Katlenok & Balashev, 2012).
Antimycobacterial Activity
Compounds containing fluorinated benzothiazolo imidazole structures have been examined for their antimycobacterial activities. Sathe et al. (2011) synthesized derivatives that showed promising antimicrobial activity, highlighting the potential use of similar compounds in medicinal chemistry (Sathe et al., 2011).
Photoreactions Study
Another potential application is in the study of photoreactions. Suzuki, Inai, and Matsushima (1976) investigated the photoreactions of cyclic benzylidene acetals with ketones, which could be relevant for understanding the photochemical behavior of compounds like benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate (Suzuki, Inai, & Matsushima, 1976).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 4-fluoroaniline with 4,7,8-trimethyl-1,3-dioxo-2,3-dihydropurine-2-carboxylic acid, followed by acetylation of the resulting intermediate with benzyl bromide and acetic anhydride.", "Starting Materials": [ "4-fluoroaniline", "4,7,8-trimethyl-1,3-dioxo-2,3-dihydropurine-2-carboxylic acid", "benzyl bromide", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 4-fluoroaniline (1.0 eq) in dichloromethane and add triethylamine (1.2 eq) dropwise. Cool the mixture to 0°C and add 4,7,8-trimethyl-1,3-dioxo-2,3-dihydropurine-2-carboxylic acid (1.0 eq) in portions. Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add water to the reaction mixture and extract the product with dichloromethane. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate.", "Step 3: Dissolve the intermediate in diethyl ether and add benzyl bromide (1.2 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Add acetic anhydride (1.2 eq) dropwise to the reaction mixture and stir for an additional 2 hours. Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate." ] } | |
CAS RN |
896321-84-9 |
Product Name |
Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Molecular Formula |
C25H22FN5O4 |
Molecular Weight |
475.48 |
IUPAC Name |
benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H22FN5O4/c1-15-16(2)31-21-22(27-24(31)30(15)19-11-9-18(26)10-12-19)28(3)25(34)29(23(21)33)13-20(32)35-14-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3 |
InChI Key |
PBAUOJUMKDTDIC-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



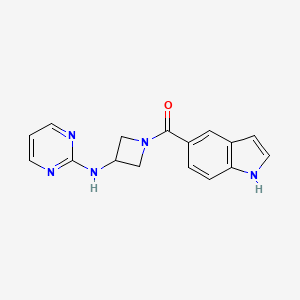
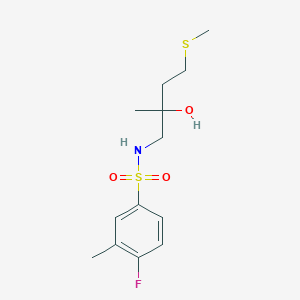
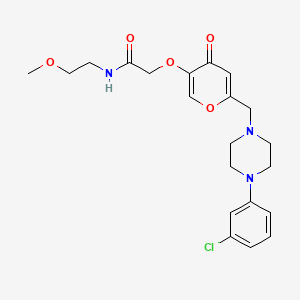

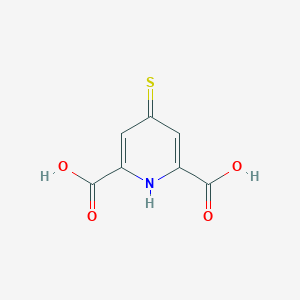
![(3-(4-Fluorophenyl)-8-methyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2843096.png)
amino}methyl)-N-ethylpyridin-2-amine](/img/structure/B2843098.png)
